receptor binding affinity profile of 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine
receptor binding affinity profile of 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine
An In-Depth Technical Guide to the Predicted Receptor Binding Affinity Profile of 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted receptor binding affinity profile of the novel compound, 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine. While direct experimental data for this specific molecule is not publicly available, this document leverages established structure-activity relationships (SAR) of structurally analogous phenylpiperazine derivatives to construct a scientifically-grounded predictive profile. The primary focus is on its anticipated interactions with key central nervous system (CNS) targets, including monoamine transporters and serotonin receptors. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential pharmacological effects and outlining the standard methodologies for empirical validation.
Introduction: The Phenylpiperazine Scaffold in CNS Drug Discovery
The piperazine ring is a classic example of a "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of CNS-active agents.[1] Its ability to be readily substituted at both nitrogen atoms allows for the fine-tuning of pharmacological activity, influencing potency, selectivity, and pharmacokinetic properties. The 1-arylpiperazine moiety, in particular, is a well-established pharmacophore for targeting dopaminergic, serotonergic, and adrenergic receptors.[1]
The subject of this guide, 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine, combines this privileged scaffold with a bulky diphenylmethyl-like substituent, one ring of which is modified with a trifluoromethyl group. This structural combination suggests a high likelihood of interaction with monoamine transporters, a class of proteins that are the primary targets for many antidepressant and stimulant medications.
Structural Features and Predicted Pharmacological Class
-
1-Phenylpiperazine Core: This moiety is known to confer affinity for a range of serotonin and dopamine receptors.[2]
-
Diphenylmethyl-like Moiety: The [Phenyl-[4-(trifluoromethyl)phenyl]methyl] group is structurally reminiscent of moieties found in potent dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitors like benztropine and GBR12909.[3]
-
4-(Trifluoromethyl)phenyl Group: The trifluoromethyl (CF3) group is a strong electron-withdrawing group that can significantly modulate receptor affinity and selectivity.[4] In related series of compounds, such substitutions on a phenyl ring have been shown to influence binding to monoamine transporters.[1]
Based on these structural elements, 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine is predicted to be a monoamine reuptake inhibitor, with potential activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Predicted Receptor Binding Affinity Profile
The following profile is an expert prediction based on the known pharmacology of structurally related compounds. Empirical validation through the experimental protocols outlined in Section 3 is essential.
Primary Targets: Monoamine Transporters
The most probable primary targets for this compound are the monoamine transporters, given the structural similarities to known DAT, NET, and SERT inhibitors.
-
Dopamine Transporter (DAT): High affinity for DAT is anticipated. The diphenylmethyl-like structure is a key feature of many potent DAT inhibitors.[3][5][6]
-
Norepinephrine Transporter (NET): Significant affinity for NET is also likely. Many DAT inhibitors exhibit cross-reactivity with NET due to structural homology in their binding sites.[4][7]
-
Serotonin Transporter (SERT): Affinity for SERT is possible but may be lower than for DAT and NET. The selectivity profile will be heavily influenced by the precise conformational fit of the molecule within the transporter's binding pocket.[8][9]
Secondary and Off-Target Liabilities
Phenylpiperazine derivatives are known to interact with a variety of other CNS receptors. These potential off-target interactions are critical to characterize for a full understanding of the compound's pharmacological profile and potential side effects.
-
Serotonin Receptors:
-
5-HT1A Receptors: Many arylpiperazines show high affinity for 5-HT1A receptors, often acting as partial agonists.[10][11]
-
5-HT2A/2C Receptors: Interaction with these receptors is also common for this chemical class.[12][13] Antagonism at 5-HT2A receptors is a hallmark of several atypical antipsychotics.[13]
-
-
Sigma (σ) Receptors: The phenylpiperazine scaffold is also found in high-affinity sigma receptor ligands.[14]
-
Adrenergic Receptors: Some phenylpiperazine-containing compounds exhibit affinity for α1- and α2-adrenergic receptors.[9]
Predicted Affinity and Selectivity: A Comparative Overview
To illustrate the likely range of affinities, the following table presents data for several relevant piperazine derivatives found in the scientific literature.
| Compound | Primary Target(s) | Ki (nM) at DAT | Ki (nM) at SERT | Ki (nM) at NET | Other Notable Affinities (Ki, nM) | Reference |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 5-HT Receptors | High (varied) | Moderate | Moderate | 5-HT1A (agonist), 5-HT2C (agonist) | [12] |
| GBR12909 (Vanoxerine) | DAT | ~1-2 | >1000 | ~20 | [3] | |
| Brexpiprazole | 5-HT/DA | 4.7 (D2) | 1.1 (5-HT1A) | - | 5-HT2A (0.47), α1B (0.17) | [13] |
| 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazine (+)-11 | DAT/SERT | 15 | 160 | - | [5][6] | |
| Predicted Profile for Target Compound | DAT/NET | <50 | >100 | <100 | Possible 5-HT1A, 5-HT2A, σ receptor affinity | Expert Prediction |
Note: This table is for illustrative purposes to show the range of activities within this chemical space. Ki values are approximate and can vary based on experimental conditions.
Experimental Protocols for Empirical Validation
To empirically determine the , a tiered approach of in vitro pharmacological assays is recommended.[15][16]
Radioligand Binding Assays: Determining Affinity (Ki)
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. The principle involves a competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the target.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol (Example for Dopamine Transporter):
-
Tissue Preparation: Prepare crude synaptosomal membranes from rat striatum, a brain region rich in dopamine transporters. Alternatively, use cell lines stably expressing the human dopamine transporter (hDAT).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
The membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT).
-
Varying concentrations of the test compound (1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine).
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a set duration to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
Convert the IC₅₀ value to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Determining Mechanism of Action
Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an inhibitor, agonist, or antagonist at its target.
Neurotransmitter Uptake Assay (for Transporters):
This assay directly measures the ability of the test compound to inhibit the function of monoamine transporters.
-
Cell Culture: Use synaptosomes or cell lines expressing the transporter of interest (e.g., hDAT, hSERT, hNET).
-
Assay Initiation: Pre-incubate the cells with various concentrations of the test compound.
-
Substrate Addition: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Incubation: Incubate for a short period at 37°C to allow for transporter-mediated uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer and lysing the cells.
-
Quantification: Measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake. This provides a functional measure of the compound's potency as a reuptake inhibitor.
Conclusion and Future Directions
The structural architecture of 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine strongly suggests its classification as a novel monoamine reuptake inhibitor, with a high predicted affinity for the dopamine and norepinephrine transporters. Its phenylpiperazine core also indicates a potential for interactions with serotonin and sigma receptors, which warrants a comprehensive screening panel for a complete safety and selectivity profile.
The true pharmacological character of this compound remains to be defined by empirical data. The experimental protocols detailed in this guide provide a clear roadmap for elucidating its binding affinity and functional activity. The results of these studies will be critical in determining its potential therapeutic utility, whether as a tool compound for CNS research or as a lead candidate for the development of novel treatments for conditions such as depression, ADHD, or substance use disorders.
References
-
LR-5182 - Wikipedia. Wikipedia. [Link]
-
Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Semantic Scholar. [Link]
-
1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia. Wikipedia. [Link]
-
Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. Auburn University Electronic Theses and Dissertations. [Link]
-
A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed. National Center for Biotechnology Information. [Link]
-
Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. National Center for Biotechnology Information. [Link]
-
In VitroPharmacology In vitro pharmacology means studies on the biological effects of drugs and pharmaceuticals, conducted outsi - Technology Networks. Technology Networks. [Link]
-
Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed. National Center for Biotechnology Information. [Link]
-
1-(4-(Trifluoromethyl)phenyl)piperazine. WikiMed. [Link]
-
Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine - University of Miami. University of Miami Scholarly Repository. [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis, molecular modeling and evaluation of anticancer activities of some 1-substituted-4-phenyl piperazine derivatives - Macedonian Pharmaceutical Bulletin. Macedonian Pharmaceutical Bulletin. [Link]
-
Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites - PubMed. National Center for Biotechnology Information. [Link]
-
In vitro and in vivo pharmacology of synthetic olivetol- or resorcinol-derived cannabinoid receptor ligands - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar. Semantic Scholar. [Link]
-
In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. IT Medical Team. [Link]
-
Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator - PubMed. National Center for Biotechnology Information. [Link]
-
Structure Modeling of the Norepinephrine Transporter - MDPI. MDPI. [Link]
-
Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity .sigma. ligands | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
-
Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. ScienceDirect. [Link]
-
Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. - ClinPGx. ClinPGx. [Link]
-
In-silico Studies of Phenyl Piperazine Derivatives Against Depression - Jetir.Org. JETIR. [Link]
-
Synthesis, redox characteristics, and in vitro norepinephrine uptake inhibiting properties of 2-(2-mercapto-4,5-dihydroxyphenyl)ethylamine (6-mercaptodopamine) - PubMed. National Center for Biotechnology Information. [Link]
-
Binding-Induced Fluorescence of Serotonin Transporter Ligands: A Spectroscopic and Structural Study of 4-(4-(Dimethylamino)phenyl) - PMC. National Center for Biotechnology Information. [Link]
-
Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. - Semantic Scholar. Semantic Scholar. [Link]
-
Molecular modeling study of 4-phenylpiperazine and 4-phenyl-1,2,3,6-tetrahydropyridine derivatives: A new step towards the design of high-affinity 5-HT1A ligands - ResearchGate. ResearchGate. [Link]
-
SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed. National Center for Biotechnology Information. [Link]
-
Fencamfamine | C15H21N | CID 14584 - PubChem - NIH. PubChem. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Research Portal [scholarship.miami.edu]
- 9. Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. esmed.org [esmed.org]
- 13. Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. itmedicalteam.pl [itmedicalteam.pl]
